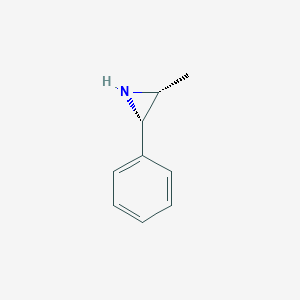

trans-2-Methyl-3-phenylaziridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

(2R,3R)-2-methyl-3-phenylaziridine |

InChI |

InChI=1S/C9H11N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-,9+/m1/s1 |

InChI Key |

NWAQGFVFBBSDAV-APPZFPTMSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](N1)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of trans-2-Methyl-3-phenylaziridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methyl-3-phenylaziridine is a heterocyclic organic compound featuring a three-membered ring containing a nitrogen atom. The trans configuration indicates that the methyl and phenyl substituents are located on opposite sides of the aziridine ring plane. This strained ring structure imparts significant reactivity, making it a valuable synthetic intermediate in medicinal chemistry and organic synthesis. Aziridine derivatives are known to exhibit a range of biological activities, and understanding the physicochemical properties of specific isomers like this compound is crucial for its application in drug design and development. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols, and reactivity.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | [1][2] |

| Molecular Weight | 133.19 g/mol | [1] |

| Boiling Point | 207.4 °C at 760 mmHg | [3] |

| Density | 0.998 g/cm³ | [3] |

| Refractive Index | 1.537 | [3] |

| Flash Point | 78.7 °C | [3] |

| LogP (calculated) | 1.5 | [1] |

| Topological Polar Surface Area | 21.9 Ų | [1] |

| Melting Point | Not available in the searched literature. | |

| pKa | Not available in the searched literature. | |

| Solubility | Slightly soluble in DMSO (with sonication), water (with heating), and methanol. | [4] |

Synthesis and Characterization

The primary synthetic route to this compound is the aziridination of trans-β-methylstyrene. Various methods have been developed to achieve this transformation, often with a focus on stereoselectivity.

Experimental Protocol: Aziridination of trans-β-Methylstyrene

This protocol is a generalized procedure based on common aziridination reactions. Specific reagents and conditions can be varied to optimize yield and purity.

Materials:

-

trans-β-methylstyrene

-

A nitrogen source (e.g., a primary amine with a suitable leaving group, or an aminating agent like O-(diphenylphosphinyl)hydroxylamine)

-

A suitable catalyst (e.g., a rhodium or copper complex)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or 2,2,2-trifluoroethanol)

-

Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-β-methylstyrene and the catalyst in the anhydrous solvent.

-

Add the nitrogen source to the reaction mixture.

-

Stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the specific method) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Reactivity and Stability

The high ring strain of the aziridine ring in this compound makes it susceptible to nucleophilic ring-opening reactions. This reactivity is a key feature for its use as a synthetic building block.

Nucleophilic Ring-Opening

The ring-opening of this compound typically proceeds via an Sₙ2 mechanism. Nucleophiles attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and inversion of stereochemistry at the site of attack. The regioselectivity of the attack (at C2 vs. C3) is influenced by steric and electronic factors of the substituents, the nucleophile, and the reaction conditions.

Stability

Aziridines, in general, can be sensitive to acidic conditions, which can promote polymerization or ring-opening. This compound should be stored under neutral or slightly basic conditions in an anhydrous environment to prevent degradation.

Biological Activity and Signaling Pathways

While specific biological targets and signaling pathways for this compound have not been extensively reported in the available literature, the aziridine moiety is a known pharmacophore present in numerous biologically active compounds, including some anticancer agents. The reactivity of the aziridine ring allows it to act as an electrophile, potentially alkylating nucleophilic residues in biological macromolecules such as DNA and proteins. This alkylating ability is the basis for the cytotoxic effects of many aziridine-containing drugs.

The general mechanism of action for many bioactive aziridines involves the following logical workflow:

Further research, including in vitro biological assays and molecular docking studies, is necessary to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a reactive and synthetically useful molecule. Its well-defined stereochemistry and the susceptibility of its strained ring to nucleophilic attack make it an attractive building block for the synthesis of complex nitrogen-containing compounds. While some of its fundamental physicochemical properties are documented, further experimental investigation into its melting point, pKa, and a more comprehensive solubility profile would be beneficial. Moreover, dedicated biological studies are required to uncover its specific molecular targets and to explore its potential as a lead compound in drug discovery. This technical guide provides a solid foundation for researchers and scientists working with or considering the use of this compound in their research endeavors.

References

The Advent of the Strained Ring: A Technical Guide to the Discovery and History of Substituted Aziridines

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of substituted aziridines, three-membered nitrogen-containing heterocycles that have become indispensable building blocks in modern organic synthesis and drug development. Addressed to researchers, scientists, and professionals in the field of drug development, this document details the key synthetic milestones, provides in-depth experimental protocols for seminal reactions, and presents quantitative data to allow for a thorough comparison of these methods. The guide also includes detailed diagrams of key reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemistry of substituted aziridines.

Early Discoveries: The Dawn of Aziridine Chemistry

The history of aziridines dates back to the late 19th century, with the first synthesis of the parent aziridine molecule. However, the development of methods for the synthesis of substituted aziridines, which greatly expanded their utility, began in earnest in the early to mid-20th century. These early methods laid the groundwork for the sophisticated catalytic and asymmetric approaches used today.

The Wenker Synthesis (1935)

The Wenker synthesis is a classic method for the preparation of aziridines from β-amino alcohols. The reaction proceeds in two steps: the formation of a sulfate ester intermediate, followed by an intramolecular cyclization under basic conditions.[1] The original procedure involved heating ethanolamine with sulfuric acid at high temperatures (up to 250 °C) to form the aminoethyl sulfate, which was then treated with a strong base to induce ring closure.[2]

Mechanism of the Wenker Synthesis:

The reaction begins with the protonation of the amino alcohol, followed by esterification with sulfuric acid. The resulting sulfate ester is then deprotonated at the nitrogen atom by a strong base, and the resulting anion undergoes an intramolecular nucleophilic substitution to displace the sulfate group and form the aziridine ring.

Figure 1: Mechanism of the Wenker Synthesis.

Experimental Protocol: Modified Wenker Synthesis of N-H Aziridines

A more recent and milder variation of the Wenker synthesis avoids the harsh conditions of the original method.[3]

-

Esterification: The vicinal amino alcohol is dissolved in a suitable solvent (e.g., diethyl ether) and cooled. Chlorosulfonic acid is added dropwise to form the amino alcohol hydrogen sulfate, which often precipitates from the solution.

-

Cyclization: The isolated hydrogen sulfate is then treated with an aqueous solution of a non-nucleophilic base, such as sodium carbonate, and heated to induce cyclization to the corresponding aziridine.

-

Workup: The product is typically extracted with an organic solvent, dried, and purified by distillation or chromatography.

| Starting Amino Alcohol | Product Aziridine | Yield (%) |

| 2-Aminoethanol | Aziridine | ~70-80 |

| 1-Amino-2-propanol | 2-Methylaziridine | ~65-75 |

| 2-Amino-1-phenylethanol | 2-Phenylaziridine | ~80-90 |

| Table 1: Representative yields for the modified Wenker synthesis of N-H aziridines.[3] |

The Gabriel-Cromwell Reaction (circa 1940s)

The Gabriel-Cromwell reaction provides a route to C-substituted aziridines from α,β-unsaturated ketones or esters.[4] This method is an extension of the Gabriel synthesis of amines. The reaction typically involves the bromination of the α,β-unsaturated carbonyl compound, followed by reaction with a primary amine to yield the substituted aziridine.[5]

Mechanism of the Gabriel-Cromwell Reaction:

The reaction proceeds through the initial formation of a dibromo adduct from the α,β-unsaturated carbonyl compound. This is followed by a double nucleophilic substitution by a primary amine. The first substitution displaces one of the bromine atoms, and the subsequent intramolecular cyclization displaces the second bromine atom to form the aziridine ring.

Figure 2: Mechanism of the Gabriel-Cromwell Reaction.

Experimental Protocol: Gabriel-Cromwell Synthesis of N-Sugar Substituted Chiral Aziridines [6]

-

Bromination: The α,β-unsaturated carbonyl compound is dissolved in a suitable solvent and treated with bromine to form the dibromo derivative.

-

Aziridination: The resulting dibromo compound is then reacted with a primary amine (in this case, an amino sugar) in the presence of a base (e.g., triethylamine) to facilitate the cyclization.

-

Purification: The final aziridine product is purified by chromatographic methods.

| α,β-Unsaturated Carbonyl | Primary Amine | Yield (%) |

| Ferrocenoylacetylene | Glucosamine derivative | >90 |

| Ferrocenoylacetylene | Galactosamine derivative | >90 |

| Table 2: High yields observed in the Gabriel-Cromwell synthesis of N-sugar substituted chiral aziridines.[6] |

The Hoch-Campbell Synthesis (1934)

The Hoch-Campbell synthesis is a method for the preparation of C-substituted aziridines from ketoximes and Grignard reagents.[7] This reaction is particularly useful for the synthesis of aziridines bearing alkyl or aryl substituents on the carbon atoms of the ring.

Mechanism of the Hoch-Campbell Synthesis:

The reaction is believed to proceed through the formation of an organometallic intermediate from the reaction of the ketoxime with the Grignard reagent. This intermediate then rearranges to form the aziridine, possibly via a Neber-like rearrangement.[8]

Figure 3: Simplified mechanism of the Hoch-Campbell Synthesis.

Experimental Protocol: General Procedure for the Hoch-Campbell Aziridine Synthesis [8]

-

Reaction Setup: The ketoxime is dissolved in an anhydrous ether solvent under an inert atmosphere.

-

Grignard Addition: An excess of the Grignard reagent (typically 2-3 equivalents) is added to the solution of the ketoxime, and the reaction mixture is stirred, often with heating.

-

Hydrolysis: The reaction is quenched by the careful addition of water or an aqueous ammonium chloride solution to hydrolyze the intermediate organometallic complex.

-

Extraction and Purification: The aziridine product is extracted into an organic solvent, dried, and purified by distillation or chromatography.

| Ketoxime | Grignard Reagent | Yield (%) |

| Acetophenone oxime | Ethylmagnesium bromide | Moderate |

| Cyclohexanone oxime | Phenylmagnesium bromide | Moderate |

| Table 3: Qualitative yields for the Hoch-Campbell synthesis as reported in secondary sources.[7][8] |

The Modern Era: Catalytic and Asymmetric Aziridination

The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in aziridine synthesis, with the development of powerful catalytic methods. These modern approaches offer significant advantages over the classical methods in terms of efficiency, selectivity, and substrate scope. A major focus has been on the development of enantioselective methods to produce chiral aziridines, which are of great importance in the pharmaceutical industry.

Metal-Catalyzed Aziridination of Olefins

The direct aziridination of olefins using metal catalysts has become one of the most versatile methods for the synthesis of substituted aziridines. A variety of transition metals, including copper and rhodium, have been shown to effectively catalyze this transformation.[9]

General Mechanism of Metal-Catalyzed Aziridination:

The generally accepted mechanism involves the reaction of a nitrene precursor (e.g., a sulfonyl azide or an iminoiodinane) with a metal catalyst to form a metal-nitrene intermediate. This highly reactive species then transfers the nitrene group to an olefin to form the aziridine ring.

Figure 4: General mechanism of metal-catalyzed aziridination of olefins.

Experimental Protocol: Copper-Catalyzed Asymmetric Aziridination of Styrene [9]

-

Catalyst Preparation: A copper(I) or copper(II) salt is combined with a chiral ligand (e.g., a bis(oxazoline) ligand) in a suitable solvent to form the active catalyst.

-

Reaction: The olefin (e.g., styrene) and the nitrene precursor (e.g., [N-(p-toluenesulfonyl)imino]phenyliodinane, PhI=NTs) are added to the catalyst solution at a controlled temperature.

-

Monitoring and Workup: The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the reaction mixture is worked up, often by filtration through a pad of silica gel, and the product is purified by chromatography.

| Olefin | Catalyst System | Yield (%) | ee (%) |

| Styrene | Cu(I)OTf / Bis(oxazoline) | 95 | 94 |

| Indene | Cu(I)OTf / Bis(oxazoline) | 85 | 97 |

| 1-Octene | Cu(I)OTf / Bis(oxazoline) | 60 | 63 |

| Table 4: Representative yields and enantioselectivities for the copper-catalyzed asymmetric aziridination of olefins.[9] |

Experimental Protocol: Rhodium-Catalyzed Aziridination of Olefins

-

Reaction Setup: A rhodium(II) catalyst, such as rhodium(II) octanoate, is dissolved in a non-polar solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

-

Addition of Reagents: The olefin and the amine source are added, followed by the slow addition of an oxidant (e.g., diacetoxyiodobenzene) to generate the rhodium-nitrene intermediate in situ.

-

Quenching and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques.

| Olefin | Catalyst | Amine Source | Yield (%) |

| Styrene | Rh2(esp)2 | DPH | 95 |

| Cyclooctene | Rh2(esp)2 | DPH | 98 |

| 1-Decene | Rh2(esp)2 | DPH | 85 |

| Table 5: High yields achieved in the rhodium-catalyzed intermolecular aziridination of unactivated olefins. |

Conclusion

The journey of substituted aziridines from their initial discovery through classical synthetic methods to the development of highly efficient and selective modern catalytic protocols highlights a remarkable evolution in organic chemistry. The Wenker, Gabriel-Cromwell, and Hoch-Campbell syntheses, while historically significant, have largely been superseded by metal-catalyzed approaches that offer superior control over stereochemistry and broader substrate applicability. The ability to synthesize chiral aziridines with high enantiopurity has cemented their role as invaluable intermediates in the synthesis of complex molecules, particularly in the realm of pharmaceuticals. Future developments in this field are likely to focus on the discovery of even more efficient and sustainable catalytic systems, further expanding the synthetic utility of this versatile class of heterocycles.

References

- 1. researchgate.net [researchgate.net]

- 2. Wenker synthesis - Wikipedia [en.wikipedia.org]

- 3. An Improved and Mild Wenker Synthesis of Aziridines [organic-chemistry.org]

- 4. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hoch-Campbell Aziridine Synthesis - Chempedia - LookChem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Development of the Copper-Catalyzed Olefin Aziridination Reaction | Semantic Scholar [semanticscholar.org]

- 9. A scalable rhodium-catalyzed intermolecular aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Phenylaziridine Derivatives: A Technical Guide for Drug Development

Introduction: Phenylaziridine derivatives, a unique class of heterocyclic compounds, have garnered significant attention in medicinal chemistry and drug development. Characterized by a three-membered nitrogen-containing ring attached to a phenyl group, these molecules are notable for their inherent ring strain, which makes them highly reactive and versatile intermediates in organic synthesis.[1][2] Their reactivity as potent alkylating agents is a primary driver of their diverse biological activities.[2] This technical guide provides an in-depth overview of the biological activities of phenylaziridine derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers and professionals in the field of drug discovery.

Synthesis of Phenylaziridine Derivatives

The synthesis of biologically active phenylaziridine derivatives is a critical first step in their evaluation. These compounds can be prepared through various methodologies, often involving cycloaddition reactions or the ring closure of appropriate precursors.[1] A common approach involves the reaction of a precursor aziridine with isocyanates or isothiocyanates to yield urea and thiourea derivatives, respectively.[2]

Experimental Protocol: General Synthesis of Aziridine-Thiourea Derivatives

This protocol outlines a general method for synthesizing aziridine-thiourea derivatives, adapted from methodologies described in the literature.[2]

-

Starting Material Preparation: A solution of the desired phenylaziridine (1 equivalent) is prepared in a suitable aprotic solvent, such as dichloromethane or acetonitrile.

-

Reagent Addition: The appropriate isothiocyanate (1.1 equivalents) is added dropwise to the phenylaziridine solution at room temperature with constant stirring.

-

Reaction Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC) until the starting materials are consumed. Reactions are typically completed within a few hours.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure aziridine-thiourea derivative.

-

Structural Confirmation: The chemical structure of the final product is confirmed using spectroscopic methods, such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS).[2]

Caption: A generalized workflow for the synthesis of phenylaziridine-thiourea derivatives.

Anticancer and Cytotoxic Activity

The antitumor properties of aziridine-containing compounds are among their most well-documented biological activities.[2] Their mechanism of action is often attributed to their ability to act as alkylating agents, a property stemming from the high reactivity of the strained aziridine ring.[2]

Mechanism of Action: DNA Alkylation

Many aziridine derivatives exert their cytotoxic effects by interacting with cellular macromolecules, particularly DNA. The physiological effect of compounds like the natural product mitomycin C involves the opening of the aziridine ring and subsequent alkylation of DNA, often at the guanine nucleobase.[2] This process can lead to the formation of covalent interstrand crosslinks in the DNA, which inhibits DNA replication and ultimately triggers cell death (apoptosis).[2] Additionally, some trifluoromethyl-aziridine derivatives have been identified as proteasome inhibitors, presenting an alternative mechanism for their anticancer effects.[1]

Caption: The proposed DNA alkylation mechanism for the anticancer activity of aziridines.

Quantitative Data: Cytotoxicity

The cytotoxic potential of phenylaziridine derivatives has been evaluated against various cancer cell lines. The following table summarizes key findings from the literature.

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Aziridine-Thiourea Derivatives | L929 (Murine Fibroblast) | IC₅₀ | >100 µg/mL | [2] |

| Aziridine-Thiourea Derivatives | HeLa (Human Tumor) | IC₅₀ | 35.6 - >100 µg/mL | [2] |

| Trifluoromethyl-Aziridines | Leukemia Cell Lines | - | Promising Anti-proliferative Profile | [1] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds.[2]

-

Cell Seeding: Human tumor cells (e.g., HeLa) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized phenylaziridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for an additional 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Activity

Phenylaziridine derivatives have also demonstrated notable activity against various microbial pathogens, including both bacteria and fungi.[1][2]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Functionalized 2-Arylaziridines | Enterococcus faecalis | MIC | 16 | [1] |

| Functionalized 2-Arylaziridines | Candida krusei | MIC | 16 | [1] |

| Aziridine-Thiourea Derivatives | Escherichia coli (Reference) | MIC | 64 - >512 | [2] |

| Aziridine-Thiourea Derivatives | Staphylococcus aureus (Reference) | MIC | 16 - 512 | [2] |

| Aziridine-Thiourea Derivatives | Staphylococcus epidermidis (Reference) | MIC | 32 - 512 | [2] |

| Aziridine-Thiourea Derivatives | S. aureus (MRSA, Clinical Isolates) | MIC | 16 - 32 | [2] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method)

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[2]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) control wells are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via microdilution.

Enzyme Inhibition

Beyond cytotoxicity and antimicrobial effects, specific aziridine derivatives have been developed as potent and selective enzyme inhibitors. This activity opens avenues for treating a range of diseases, including genetic disorders.

Quantitative Data: Glucocerebrosidase (GBA) Inhibition

Defects in the GBA enzyme are linked to Gaucher disease and are a risk factor for Parkinson's disease. Cyclophellitol aziridine derivatives have emerged as highly effective inhibitors of this enzyme.[1]

| Compound Class | Target Enzyme | Activity Metric | Value | Reference |

| Cyclophellitol Aziridine Derivative | Human Glucocerebrosidase (GBA) | IC₅₀ | 1.20 nM | [1] |

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the inhibitor (phenylaziridine derivative) in a suitable buffer.

-

Assay Reaction: In a microplate well, combine the enzyme and varying concentrations of the inhibitor. Allow a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate. The detection method depends on the specific enzyme and substrate (e.g., colorimetric, fluorometric, or luminescent).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Caption: A logical diagram comparing competitive and non-competitive enzyme inhibition.

Conclusion

Phenylaziridine derivatives represent a versatile and potent class of compounds with a broad spectrum of biological activities. Their utility as anticancer agents, driven by their DNA alkylating capabilities, and their effectiveness against a range of microbial pathogens, highlight their therapeutic potential. Furthermore, the development of highly specific enzyme inhibitors based on the aziridine scaffold demonstrates the tunability of this chemical moiety for targeted drug design. The data and protocols presented in this guide underscore the importance of continued research into phenylaziridine derivatives as promising leads for the development of new therapeutic agents.

References

- 1. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 2. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of trans-2-Methyl-3-phenylaziridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of trans-2-Methyl-3-phenylaziridine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The document outlines the key spectroscopic techniques used to elucidate and confirm the structure of this molecule, presenting available data in a structured format and detailing the experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound is a disubstituted aziridine with the chemical formula C₉H₁₁N.[1][2] The trans configuration indicates that the methyl and phenyl groups are on opposite sides of the three-membered aziridine ring.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₁N | [1][2] |

| Molecular Weight | 133.19 g/mol | [1][2][3][4][5] |

| CAS Number | 20993-60-6 | [4] |

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Table 2: Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aziridine Ring Protons | 3.0 - 4.0 | d, q |

| Methyl Protons (CH₃) | 1.5 - 2.5 | d |

| Phenyl Protons (C₆H₅) | 7.2 - 7.5 | m |

| N-H Proton | Variable | br s |

Note: The expected chemical shifts are based on general ranges for similar structures.[3] Specific values can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. A known reference for the ¹³C NMR spectrum of 2-Methyl-3-phenylaziridine is found in an article by P. Mison, R. Martino, and F. W. Wehrli in Organic Magnetic Resonance (1976), volume 8, page 79.[1]

Table 3: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) | |---|---|---| | Aziridine Ring Carbons | 40 - 60 | | Methyl Carbon (CH₃) | 10 - 20 | | Phenyl Carbons (C₆H₅) | 125 - 140 |

Note: The expected chemical shifts are based on general ranges for aziridine-containing compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are associated with the N-H bond and the aromatic ring.

Table 4: Key IR Absorption Bands

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch | ~3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | ~1600 |

Note: These are approximate values and can be influenced by the molecular environment and sample preparation.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

Table 5: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Ion [M]⁺ | m/z 133 | [1][2] |

| Common Fragments | m/z 118 (loss of CH₃), m/z 91 (tropylium ion), m/z 77 (phenyl group) |

Note: The fragmentation pattern can be confirmed through analysis of the full mass spectrum, potentially obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Analysis:

-

Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure volatilization.

-

The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column stationary phase.

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

The molecules are ionized, typically using electron ionization (EI) at 70 eV.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Workflow and Data Integration

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

This integrated approach, combining data from multiple spectroscopic techniques, is crucial for the unambiguous structural determination of this compound and is a fundamental process in chemical research and drug development.

References

- 1. 2-Methyl-3-phenylaziridine | C9H11N | CID 265375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3R)-2-methyl-3-phenylaziridine | C9H11N | CID 11815401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. veeprho.com [veeprho.com]

- 5. echemi.com [echemi.com]

- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]

An In-depth Technical Guide on the Reactivity and Stability of the Aziridine Ring

For Researchers, Scientists, and Drug Development Professionals

The aziridine ring, a three-membered heterocycle containing one nitrogen atom, is a cornerstone in organic synthesis and medicinal chemistry. Its high ring strain imparts significant reactivity, making it a versatile intermediate for the synthesis of complex nitrogen-containing molecules.[1][2] However, this reactivity also presents challenges in terms of stability and handling. This guide provides a comprehensive overview of the structural features, stability, and reactivity of the aziridine ring, with a focus on quantitative data and detailed experimental protocols.

Structural Features and Ring Strain

The defining characteristic of the aziridine ring is its significant ring strain, estimated to be around 27 kcal/mol.[3] This strain arises from two primary sources:

-

Angle Strain: The internal bond angles of the aziridine ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons and 107° for the sp³-hybridized nitrogen.[4] This forces the bonding electrons into "banana bond" conformations, which are weaker and more susceptible to cleavage.

-

Torsional Strain: The C-H and N-H (or N-R) bonds on adjacent atoms are eclipsed, leading to steric repulsion and increased potential energy.

This inherent strain is the primary driver for the high reactivity of aziridines, particularly in ring-opening reactions.[1]

Factors Influencing Stability

The stability of an aziridine ring is not static and can be significantly influenced by the nature of the substituents on both the nitrogen and carbon atoms.

Substituents on Nitrogen:

The electronic nature of the substituent on the aziridine nitrogen plays a crucial role in its stability and reactivity.[5][6]

-

Electron-Withdrawing Groups (EWGs): Substituents like sulfonyl (e.g., tosyl), acyl, or carbonyl groups "activate" the aziridine ring.[7][8] They increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[5][8] This activation is a common strategy to facilitate ring-opening reactions under milder conditions.[9]

-

Electron-Donating Groups (EDGs): Alkyl or aryl groups are considered "non-activating" substituents. Aziridines with these groups are generally more stable and less reactive towards nucleophiles, often requiring harsher reaction conditions or activation with a Lewis or Brønsted acid to induce ring-opening.[8][10]

Substituents on Carbon:

Substituents on the carbon atoms of the aziridine ring can also influence stability through steric and electronic effects. Bulky substituents can sterically hinder the approach of nucleophiles, while electron-withdrawing or -donating groups can influence the regioselectivity of ring-opening reactions.

Quantitative Data on Aziridine Structure and Stability

The following table summarizes key quantitative data related to the structure and stability of the parent aziridine molecule.

| Parameter | Value | Reference |

| Bond Angles | ||

| C-N-C | ~60.2° | |

| N-C-C | ~59.9° | [11] |

| H-C-H | ~116.7° | |

| Bond Lengths | ||

| C-C | ~1.48 Å | |

| C-N | ~1.48 Å | |

| Ring Strain Energy | ~27 kcal/mol | [3] |

| Nitrogen Inversion Barrier | ~16-17 kcal/mol | [12] |

| pKa of Conjugate Acid | 7.9 | [4] |

Reactivity and Ring-Opening Reactions

The high ring strain of aziridines makes them susceptible to a variety of ring-opening reactions, which are the cornerstone of their synthetic utility.[1][4] These reactions can be broadly categorized based on the reaction conditions and the nature of the attacking species.

In the presence of Brønsted or Lewis acids, the aziridine nitrogen is protonated or coordinates to the Lewis acid, forming a highly reactive aziridinium ion.[7][13] This species is readily attacked by nucleophiles.

-

Mechanism: The reaction generally proceeds via an Sₙ2-like mechanism, with the nucleophile attacking one of the ring carbons and causing the C-N bond to break. The attack typically occurs at the less sterically hindered carbon. However, if one of the carbons can stabilize a positive charge (e.g., a benzylic or tertiary carbon), the reaction can have more Sₙ1 character, with the nucleophile attacking the more substituted carbon.

-

Regioselectivity: The regioselectivity of the ring-opening is dependent on both steric and electronic factors.[14] In general, for activated aziridines, nucleophilic attack occurs at the less substituted carbon.[15] For non-activated aziridines under acidic conditions, the regioselectivity can be more complex and substrate-dependent.[15]

Activated aziridines, particularly those with N-sulfonyl or N-acyl groups, are sufficiently electrophilic to be opened by a wide range of nucleophiles under neutral or basic conditions.[9]

-

Common Nucleophiles: A variety of nucleophiles can be employed, including amines, thiols, halides, cyanides, and organometallic reagents like Grignard reagents and organocuprates.[4]

-

Stereochemistry: The nucleophilic ring-opening of aziridines is a stereospecific process. The reaction proceeds with inversion of configuration at the carbon atom that is attacked, consistent with an Sₙ2 mechanism.

Role in Drug Development and Biological Activity

The aziridine moiety is present in a number of biologically active compounds, including several anticancer agents.[4][16][17] The cytotoxicity of many of these compounds is attributed to the ability of the aziridine ring to act as an electrophile and alkylate DNA, leading to cross-linking and inhibition of DNA replication.[16]

A prominent example is Mitomycin C, a natural product used in cancer chemotherapy.[4][16] In the body, Mitomycin C is bioreductively activated to a species that can cross-link DNA, a process in which the aziridine ring plays a critical role.[16]

Experimental Protocols

This protocol describes a general method for the aziridination of an alkene using a nitrene precursor.

Materials:

-

Alkene (1.0 equiv)

-

Chloramine-T trihydrate (1.2 equiv)

-

Catalyst (e.g., copper(I) or rhodium(II) salt, 1-5 mol%)

-

Solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

To a solution of the alkene in the chosen solvent, add the catalyst.

-

Add Chloramine-T trihydrate in one portion.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, filter the reaction mixture to remove any solids.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to afford the desired N-tosylaziridine.

This protocol outlines the ring-opening of an activated aziridine with an amine nucleophile under solvent-free conditions.[18]

Materials:

-

N-Tosylaziridine (1.0 equiv)

-

Amine (1.1-1.5 equiv)

Procedure:

-

In a reaction vial, combine the N-tosylaziridine and the amine.

-

Heat the mixture at a specified temperature (e.g., 60-100 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, the crude product can be purified directly by column chromatography to yield the corresponding 1,2-diamine derivative.

This protocol describes the hydrolysis of an aziridine to an amino alcohol.

Materials:

-

Aziridine (1.0 equiv)

-

Dilute aqueous acid (e.g., 0.1 M HCl or H₂SO₄)

-

Organic solvent (e.g., THF, acetone)

Procedure:

-

Dissolve the aziridine in a water-miscible organic solvent.

-

Add the dilute aqueous acid to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography if necessary.

Visualizations

Caption: Sources of ring strain in the aziridine molecule.

Caption: General workflow for aziridine synthesis and functionalization.

Caption: Simplified mechanism of action for Mitomycin C.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aziridines - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preface to “Aziridine Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aziridine | PPTX [slideshare.net]

- 10. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cccbdb.nist.gov [cccbdb.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine [mdpi.com]

- 15. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 16. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aziridine alkaloids as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Stereochemistry of 2,3-Disubstituted Aziridines: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

The aziridine motif, a three-membered nitrogen-containing heterocycle, is a cornerstone in modern synthetic chemistry and drug discovery. Its inherent ring strain makes it a versatile intermediate for the synthesis of a diverse array of nitrogenous compounds. Among these, 2,3-disubstituted aziridines present a unique stereochemical challenge and opportunity. The precise control over the relative and absolute stereochemistry of the two substituents on the aziridine ring is paramount for their application in the synthesis of complex molecules and pharmacologically active agents. This technical guide provides an in-depth overview of the core principles governing the stereochemistry of 2,3-disubstituted aziridines, with a focus on stereoselective synthesis, detailed experimental protocols, and methods for stereochemical assignment.

Stereoselective Synthesis of 2,3-Disubstituted Aziridines

The development of stereoselective methods for the synthesis of 2,3-disubstituted aziridines has been a major focus of chemical research. The primary strategies involve the direct aziridination of alkenes or the cyclization of functionalized amine precursors. The choice of methodology dictates the resulting stereochemistry, with both cis and trans isomers being accessible through careful selection of reagents, catalysts, and reaction conditions.

Aziridination of Alkenes

The direct addition of a nitrogen-containing group across a double bond is a powerful and atom-economical approach to aziridine synthesis. The stereochemical outcome of this transformation is highly dependent on the nature of the nitrogen source and the catalyst employed.

Rhodium and cobalt complexes are at the forefront of catalytic, stereoselective aziridination. Chiral ligands on these metal centers can effectively control the facial selectivity of the nitrene transfer to the alkene, leading to high levels of enantioselectivity.

A notable example is the rhodium(II)-catalyzed aziridination of alkenes using sulfamates as the nitrogen source. This method has demonstrated broad applicability for the synthesis of enantioenriched aziridines from mono-, di-, and trisubstituted alkenes.[1][2][3]

Table 1: Enantioselective Rhodium-Catalyzed Aziridination of Alkenes [1][2][3]

| Entry | Alkene Substrate | Catalyst | Ligand | Oxidant | Yield (%) | ee (%) |

| 1 | Styrene | Rh₂(OAc)₄ | (S)-tfpttl | PhI(OPiv)₂ | 95 | 99 |

| 2 | trans-β-Methylstyrene | Rh₂(OAc)₄ | (S)-tfpttl | PhI(OPiv)₂ | 88 | 98 |

| 3 | cis-β-Methylstyrene | Rh₂(OAc)₄ | (S)-tfpttl | PhI(OPiv)₂ | 85 | 92 |

| 4 | 1-Octene | Rh₂(OAc)₄ | (S)-tfpttl | PhI(OPiv)₂ | 75 | 95 |

| 5 | Indene | Rh₂(OAc)₄ | (S)-tfpttl | PhI(OPiv)₂ | 92 | 97 |

ee = enantiomeric excess

Cobalt-porphyrin complexes have also emerged as effective catalysts for the asymmetric aziridination of a variety of alkenes, including challenging unactivated terminal alkenes.[4]

Table 2: Enantioselective Cobalt-Catalyzed Aziridination of Unactivated Terminal Alkenes [4]

| Entry | Alkene Substrate | Catalyst | Nitrene Source | Yield (%) | ee (%) |

| 1 | 1-Hexene | Co(II)-Porphyrin | TsN₃ | 85 | 92 |

| 2 | 1-Octene | Co(II)-Porphyrin | TsN₃ | 88 | 93 |

| 3 | Vinylcyclohexane | Co(II)-Porphyrin | TsN₃ | 75 | 90 |

| 4 | Allylbenzene | Co(II)-Porphyrin | TsN₃ | 82 | 91 |

ee = enantiomeric excess

The stereochemical control in these reactions is believed to proceed through a metal-nitrenoid intermediate. The chiral ligands create a defined chiral pocket around the metal center, which directs the approach of the alkene and controls the stereochemical outcome of the nitrene transfer.

References

- 1. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral Cpx Rhodium(III)-Catalyzed Enantioselective Aziridination of Unactivated Terminal Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Aziridines: A Technical Guide to Their Applications in Medicinal Chemistry

Executive Summary: Chiral aziridines, three-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds and versatile intermediates in medicinal chemistry. Their inherent ring strain confers high reactivity, making them susceptible to stereospecific ring-opening reactions, which is invaluable for the synthesis of complex, nitrogen-containing molecules.[1][2][3] Furthermore, the rigid, three-dimensional structure of the aziridine ring makes it an important pharmacophore in its own right, present in numerous biologically active compounds with activities ranging from anticancer to antimicrobial.[1][4][5] This technical guide provides an in-depth overview of the synthesis of chiral aziridines, their mechanisms of action in key therapeutic areas, and their utility as chiral building blocks for drug development, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction to Chiral Aziridines

Aziridines are nitrogen analogues of epoxides, and the chirality at their carbon centers plays a crucial role in their biological interactions.[6] The significant ring strain (approx. 26-27 kcal/mol) and polarized C-N bonds make the aziridine ring a highly reactive electrophilic moiety, primed for reaction with a wide range of nucleophiles.[1][3] This reactivity is central to their function both as cytotoxic agents that alkylate biological macromolecules and as synthetic precursors that can be elaborated into more complex chiral structures.[7][8]

In medicinal chemistry, chiral aziridines are valued for two primary roles:

-

As core pharmacophores: The aziridine motif is found in several natural products and synthetic molecules with potent biological activity, including antitumor and antimicrobial effects.[4][5][9] Its ability to act as an alkylating agent is the basis for the cytotoxicity of drugs like Mitomycin C.[2][10]

-

As chiral synthons: The stereospecific ring-opening of chiral aziridines provides reliable access to a variety of valuable building blocks, such as enantiomerically pure amino acids, β-lactams, and 1,2-diamines, which are foundational components of many pharmaceuticals.[8]

Synthesis of Chiral Aziridines

The construction of the strained, optically active aziridine ring is a significant synthetic challenge. Numerous methods have been developed, with catalytic asymmetric aziridination being one of the most powerful and widely used strategies.

Key synthetic approaches include:

-

Catalytic Nitrene Transfer to Olefins: This is a prominent method where a nitrene equivalent is transferred to an alkene in the presence of a chiral transition metal catalyst, often based on rhodium, copper, or ruthenium.[4][11][12][13] The choice of catalyst and ligand is critical for achieving high enantioselectivity.

-

Addition to Imines: The reaction of carbenes or ylides with chiral imines, or the use of chiral catalysts with achiral imines, can produce chiral aziridines with high diastereoselectivity.[14][15]

-

Intramolecular Cyclization: The cyclization of 1,2-amino alcohols or 1,2-haloamines, often derived from the chiral pool (e.g., amino acids), is a reliable and stereospecific method for aziridine formation.[3][16]

Below is a generalized workflow for the rhodium-catalyzed asymmetric aziridination of an alkene.

Applications in Medicinal Chemistry

Chiral Aziridines as Bioactive Pharmacophores

The aziridine moiety itself is a key feature in many biologically active molecules, where its reactivity is harnessed for therapeutic effect.

The most well-known aziridine-containing drug is the anticancer agent Mitomycin C .[2][10] Its mechanism involves bioreductive activation within the hypoxic environment of tumors, which unmasks the reactive aziridine ring. This activated form then acts as a potent DNA alkylating agent, creating inter- and intra-strand crosslinks, primarily at guanine residues.[10][17][18] This extensive DNA damage inhibits DNA replication and transcription, ultimately leading to apoptosis.[17][19] The process can also lead to the downregulation of critical cell proliferation pathways like the RAS-MAPK/ERK signaling cascade.[10][20]

Other novel aziridine derivatives have shown promise as anticancer agents by inducing bulky DNA adducts, proving especially cytotoxic to cancer cells that have a deficient nucleotide excision repair (NER) pathway.[2][21]

Table 1: Cytotoxicity of Selected Chiral Aziridine Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Citation(s) |

|---|---|---|---|---|

| Derivative 348 | PC3 (Prostate) | IC50 | 23.55 | [16][22] |

| Derivative 348 | HeLa (Cervical) | IC50 | 25.88 | [16][22] |

| Derivative 349 | Panel of cells | IC50 | 26.0 | [16][22] |

| Derivative 350 | CCRF-CEM (Leukemia) | IC50 | 25.45 | [16][22] |

| Derivative 350 | CEM/ADR5000 (Resistant Leukemia) | IC50 | 24.08 | [16][22] |

| Phosphine Oxide 5 | HeLa (Cervical) | IC50 | 6.4 | [7][23] |

| Phosphine Oxide 5 | Ishikawa (Endometrial) | IC50 | 4.6 | [7][23] |

| Phosphine Oxide 7 | HeLa (Cervical) | IC50 | 7.1 | [7][23] |

| Phosphine Oxide 7 | Ishikawa (Endometrial) | IC50 | 10.5 | [7][23] |

| Isoxazoline 2a | HCT-116 (Colon) | IC50 | 3.3 | [24] |

| Phenylaziridine 3a,a' | HCT-116 (Colon) | IC50 | 5.9 |[24] |

Chiral aziridine-2,3-dicarboxylates have been developed as potent, irreversible inhibitors of cysteine proteases, which are key drug targets for parasitic diseases like malaria and leishmaniasis.[22][25][26] The inhibition mechanism involves the nucleophilic attack of the active site cysteine thiol on one of the aziridine's electrophilic carbons.[1] This attack is facilitated by electron-withdrawing groups on the aziridine nitrogen, which lower the activation energy barrier for the reaction.[1][27] The resulting ring-opening forms a stable, covalent bond with the enzyme, leading to irreversible inhibition.[1][25]

Table 2: Activity of Chiral Aziridine Derivatives against Proteases and Microbes

| Compound | Target | Activity Metric | Value (µM) | Citation(s) |

|---|---|---|---|---|

| Derivative 344 | Cysteine Protease | Ki | 4.5 | [22] |

| Tretazicar (347) | Leishmania major | EC50 | 0.05 | [22] |

| Derivative 345 | Mycobacterium tuberculosis | MIC | 0.5 µg/mL | [22] |

| Derivative 346 | Enterococcus faecalis | MIC | 16 µg/mL | [22] |

| Derivative 346 | Candida krusei | MIC | 16 µg/mL | [22] |

| Thiourea 3b | S. aureus (clinical) | MIC | 16-32 µg/mL | [9] |

| Thiourea 3c | S. aureus (clinical) | MIC | 16-32 µg/mL |[9] |

Chiral Aziridines as Synthetic Intermediates

Beyond their intrinsic bioactivity, chiral aziridines are highly prized as versatile building blocks (synthons) in organic synthesis. The stereospecific ring-opening of an enantiopure aziridine with various nucleophiles allows for the predictable and controlled installation of complex stereocenters. Chiral aziridine-2-carboxylates, in particular, are powerful precursors for the asymmetric synthesis of non-proteinogenic α- and β-amino acids and β-lactams, which are core components of numerous pharmaceuticals, including antibiotics.[3][28]

Experimental Protocols

Representative Protocol for Rhodium(II)-Catalyzed Aziridination of Olefins

This protocol is a generalized representation based on procedures for rhodium-catalyzed aziridination.[4][11][12]

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the olefin substrate (1.0 eq, e.g., 1.0 mmol), the chiral dirhodium(II) catalyst (e.g., Rh2(S-tfpttl)4, 0.1-1.0 mol%), and an appropriate amine source (e.g., p-Toluenesulfonamide, 1.1 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous solvent (e.g., CH2Cl2 or Toluene, to achieve ~0.1 M concentration) via syringe.

-

Initiation: Cool the mixture to the desired temperature (e.g., -15 °C or room temperature). Add the oxidant (e.g., N-Bromosuccinimide (NBS) or PhI(OPiv)2, 1.1 eq) portion-wise or as a solution in the reaction solvent. If required, add a base (e.g., K2CO3, 2.1 eq) or other additives.

-

Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated Na2S2O3 or water). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH2Cl2).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure chiral aziridine.

-

Analysis: Confirm the structure of the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Representative Protocol for Nucleophilic Ring-Opening to form an Amino Acid Derivative

This protocol is generalized from methods describing the ring-opening of activated aziridine-2-carboxylates.[3]

-

Reaction Setup: Dissolve the enantiopure N-activated aziridine-2-carboxylate (e.g., N-Ts-aziridine-2-carboxylate methyl ester, 1.0 eq) in a suitable anhydrous solvent (e.g., THF or DMF) under an inert atmosphere.

-

Nucleophile Addition: Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C). Add the desired nucleophile (e.g., a thiol, amine, or organocuprate, 1.2-2.0 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting aziridine.

-

Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification and Analysis: Purify the crude product by flash column chromatography to afford the desired ring-opened product. Characterize the product by NMR and mass spectrometry to confirm its structure and regiochemistry.

Conclusion and Future Outlook

Chiral aziridines occupy a unique and powerful position in the landscape of medicinal chemistry. Their inherent reactivity, when properly controlled, allows them to function as potent covalent inhibitors and as exquisitely useful chiral synthons. The development of robust and highly enantioselective catalytic methods for their synthesis has dramatically expanded their accessibility and utility.[1][29][30] Future research will likely focus on the discovery of novel aziridine-containing natural products, the design of new catalysts for even more challenging aziridination reactions, and the application of these versatile molecules to an even broader range of therapeutic targets. The continued exploration of the rich chemistry of chiral aziridines promises to deliver new generations of complex and effective therapeutic agents.

References

- 1. Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. US7662969B2 - Efficient aziridination of olefins catalyzed by dirhodium catalysts - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]

- 12. A scalable rhodium-catalyzed intermolecular aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aziridine synthesis by aziridination [organic-chemistry.org]

- 14. jchemlett.com [jchemlett.com]

- 15. Aziridine synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Mitomycin C | Cell Signaling Technology [cellsignal.com]

- 18. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 23. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of new anticancer and anti-inflammatory isoxazolines and aziridines from the natural (-)-deltoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. 2024.sci-hub.se [2024.sci-hub.se]

- 28. Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. The Development of Enantioselective Rhodium-Catalysed Aziridination Reactions Directed by a Chiral Cation [repository.cam.ac.uk]

A Comprehensive Guide to Aziridine Synthesis: Methods, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

Aziridines, three-membered nitrogen-containing heterocycles, are pivotal building blocks in modern organic synthesis and medicinal chemistry. Their inherent ring strain, approximately 26-27 kcal/mol, makes them highly reactive intermediates, susceptible to ring-opening reactions that provide access to a diverse array of complex nitrogenous compounds.[1][2][3] This reactivity, combined with the presence of the aziridine moiety in numerous biologically active natural products and pharmaceuticals like Mitomycin C, has driven the development of a wide variety of synthetic methodologies.[1][4][5]

This technical guide provides an in-depth review of the core methods for aziridine synthesis, focusing on reaction mechanisms, experimental protocols, and quantitative data to aid researchers in selecting and applying the optimal strategy for their synthetic targets.

Classification of Aziridine Synthesis Methods

The synthetic approaches to aziridines can be broadly categorized into two main classes: intramolecular cyclization (ring-closure) reactions and intermolecular cycloaddition reactions. More recent developments have introduced powerful catalytic and electrochemical methods that offer enhanced efficiency and selectivity.

Caption: Major strategies for aziridine ring synthesis.

Intramolecular Cyclization Methods

These "classic" methods involve the formation of the aziridine ring through an intramolecular nucleophilic substitution, where a nitrogen atom displaces a leaving group on an adjacent carbon.

Wenker Synthesis

The Wenker synthesis is a robust method for preparing aziridines from β-amino alcohols.[6][7] The process involves two main steps: esterification of the alcohol with sulfuric acid to form a sulfate ester, followed by base-induced intramolecular cyclization.[6][8]

Caption: General workflow of the Wenker Aziridine Synthesis.

The original protocol often required high temperatures (140-250°C), which could lead to charring and side reactions like Hofmann elimination.[6][8] Modern modifications utilize milder conditions, expanding the substrate scope.[7][9]

Table 1: Representative Data for the Improved Wenker Synthesis

| Entry | Amino Alcohol Substrate | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Ethanolamine | 1) H₂SO₄, 140-180°C2) NaOH | High Temp | Moderate | [6] |

| 2 | (1R,2S)-(-)-Norephedrine | 1) ClSO₃H, CH₂Cl₂, 0°C to rt2) 6.2 M NaOH, rt | 24h | 83 | [9] |

| 3 | 2-Amino-1-phenylethanol | 1) ClSO₃H, CH₂Cl₂, 0°C to rt2) 6.2 M NaOH, rt | 24h | 85 | [9] |

| 4 | 2-Amino-2-methyl-1-propanol | 1) ClSO₃H, CH₂Cl₂, 0°C to rt2) 6.2 M NaOH, rt | 24h | 78 |[9] |

-

Esterification: The vicinal amino alcohol (10 mmol) is dissolved in dichloromethane (CH₂Cl₂) (20 mL) in a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath. Chlorosulfonic acid (1.1 equiv., 11 mmol) is added dropwise over 10-15 minutes. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 4-6 hours. The resulting precipitate (amino alcohol hydrogen sulfate) is collected by filtration, washed with CH₂Cl₂, and dried under vacuum.

-

Cyclization: The dried amino alcohol hydrogen sulfate (8 mmol) is added portion-wise to a stirred 6.2 M aqueous solution of sodium hydroxide (NaOH) (5 equiv., 40 mmol) at room temperature. The mixture is stirred vigorously for 24 hours.

-

Work-up: The reaction mixture is extracted with diethyl ether or CH₂Cl₂ (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude aziridine, which can be further purified by distillation or chromatography.

Gabriel-Cromwell Reaction

This method is a variation of the Gabriel amine synthesis, adapted for aziridine formation. It typically involves the reaction of an α,β-dihaloketone or ester with a primary amine.[10] The reaction proceeds via an initial Michael addition of the amine, followed by an intramolecular SN2 displacement of the second halide to form the aziridine ring.[10]

Table 2: Representative Data for the Gabriel-Cromwell Reaction

| Entry | Substrate | Amine | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | α,β-Dibromoacryloylferrocene | Benzylamine | Triethylamine, THF, rt | 93 | [10] |

| 2 | α,β-Dibromocrotonoylferrocene | Diisopropylamine | Triethylamine, THF, rt | 91 | [10] |

| 3 | Glucosamine-derived enone | Benzylamine | K₂CO₃, Acetonitrile | High |[11] |

Hoch-Campbell Synthesis

The Hoch-Campbell synthesis produces aziridines from ketoximes by treatment with an excess of a Grignard reagent.[12] The mechanism involves the addition of the Grignard reagent to the C=N bond and a subsequent rearrangement and cyclization.[12][13] This method is particularly useful for synthesizing 2,2-dialkyl- and 2-alkyl-2-aryl-aziridines.

Caption: General workflow of the Hoch-Campbell Synthesis.

Intermolecular Addition Methods

These methods construct the aziridine ring by forming two new bonds in a single conceptual transformation, typically by adding a single nitrogen atom or a C1-N1 unit to a double bond.

Nitrene Addition to Alkenes

The reaction of a nitrene (a neutral, electron-deficient nitrogen species) with an alkene is a direct and powerful method for aziridine synthesis.[14] Nitrenes can be generated from various precursors, including azides (thermolysis or photolysis), iminoiodinanes, and azoxy-triazenes.[15][16]

The spin state of the nitrene (singlet or triplet) is crucial as it dictates the stereochemical outcome.

-

Singlet nitrenes add to alkenes in a concerted [2+1] cycloaddition, preserving the stereochemistry of the alkene.[17]

-

Triplet nitrenes add in a stepwise manner, involving a diradical intermediate, which can lead to a loss of stereospecificity.[16]

Recent advances focus on photocatalytic methods using visible light to generate nitrenes under mild conditions, enhancing the reaction's utility and functional group tolerance.[15][16]

Table 3: Representative Data for Nitrene Addition to Alkenes

| Entry | Alkene | Nitrene Precursor | Catalyst/Conditions | Yield (%) | Stereochem. | Reference |

|---|---|---|---|---|---|---|

| 1 | Styrene | 2,2,2-trichloroethyl azidoformate | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, blue LEDs | 91 | N/A | [16] |

| 2 | trans-β-Methylstyrene | Phthalimido-azoxy-triazene | Visible light (420 nm), rt | 81 | Stereospecific | [15] |

| 3 | 1-Octene | N-Iodo-N-potassio-p-toluenesulfonamide | Dichloromethane, rt | High | N/A |[17] |

Catalytic Asymmetric Aziridination

Achieving high enantioselectivity is a major goal in modern synthesis, particularly for drug development. Catalytic asymmetric aziridination, primarily involving the reaction of imines with diazo compounds, has emerged as a premier strategy.[18][19] This approach is effectively an aza-Darzens reaction, where a carbene or ylide equivalent adds to a C=N bond.

Chiral Lewis acids or Brønsted acids are commonly employed as catalysts to control the facial selectivity of the nucleophilic attack on the imine.[19][20]

Table 4: Representative Data for Catalytic Asymmetric Aziridination of Imines | Entry | Imine | Diazo Compound | Catalyst (mol%) | Yield (%) | ee (%) | Diastereoselectivity | Reference | |---|---|---|---|---|---|---| | 1 | N-Boc-benzaldimine | Ethyl α-diazopropionate | (R)-VANOL-boroxinate (10) | 87 | 99 | >99:1 (trans) |[20] | | 2 | N-Boc-cinnamaldimine | Ethyl α-diazopropionate | (R)-VANOL-boroxinate (10) | 88 | 99 | >99:1 (trans) |[20] | | 3 | N-benzhydryl-benzaldimine | Ethyl diazoacetate | (S)-VAPOL-boroxinate (5) | 94 | 97 | >50:1 (cis) |[19] |

-

Catalyst Preparation: In a glovebox, a solution of (R)-VANOL ligand and triphenyl borate in CH₂Cl₂ is prepared and stirred.

-

Reaction Setup: To a flame-dried reaction tube under an argon atmosphere is added the N-Boc imine (0.3 mmol, 1.5 equiv) and solvent (e.g., CH₂Cl₂). The solution is cooled to the desired temperature (e.g., -78°C).

-

Addition: A solution of the α-diazo ester (0.2 mmol, 1.0 equiv) in CH₂Cl₂ is added, followed by the dropwise addition of the pre-formed chiral catalyst solution (10 mol%).

-

Reaction and Quench: The reaction is stirred at the specified temperature for the required time (e.g., 12-24 hours). Upon completion (monitored by TLC), the reaction is quenched by the addition of triethylamine.

-

Work-up: The mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched trisubstituted aziridine.

Modern Electrochemical Methods

Electrochemical synthesis offers a green and powerful alternative to traditional methods that often rely on stoichiometric chemical oxidants.[21][22] In the context of aziridination, electrochemistry enables the direct coupling of simple, abundant feedstocks like alkenes and primary amines.[21][23]

The general strategy involves the anodic oxidation of an alkene to generate a reactive radical cation intermediate. This intermediate is then trapped by a primary amine nucleophile, leading to a cascade that culminates in the formation of the aziridine ring.[23] This approach avoids the need for pre-functionalized, high-energy nitrogen sources.[21]

Caption: Workflow for continuous flow electrochemical aziridination.

Table 5: Representative Data for Electrochemical Aziridination

| Entry | Alkene | Amine | Conditions | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | trans-Anethole | Cyclohexylamine | C anode, Fe cathode, HFIP, MeCN | 5 min | 86 | [23] |

| 2 | 1-Octene | Benzylamine | C anode, Fe cathode, HFIP, MeCN | 5 min | 71 | [23] |

| 3 | (+)-3-Carene | 4-Methoxybenzenesulfonamide | C anode/cathode, DCE/TFE, 100 mA | 6 h | 78 | [24] |

| 4 | 1,1-Diphenylethylene | Ammonia | Graphite felt anode, MeOH | 11 h | 81 |[25] |

-

Solution Preparation: A solution of the alkene (1 mmol), primary amine (5 equiv.), hexafluoroisopropanol (HFIP, 5 equiv.), and electrolyte in acetonitrile (MeCN, 0.1 M) is prepared.

-

Electrochemical Setup: The solution is pumped through an electrochemical flow reactor (e.g., an undivided cell equipped with a graphite anode and a steel cathode) at a fixed flow rate to achieve a specific residence time (e.g., 5 minutes).

-

Electrolysis: A constant current is applied to the cell. The reaction mixture is collected in a cooled vial.

-